2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
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Overview
Description
5-Hydroxy-6-methoxy Duloxetine is a metabolite of Duloxetine, a well-known serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It is structurally characterized by the presence of hydroxy and methoxy groups on the naphthalene ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves several steps, starting from Duloxetine. The primary synthetic route includes the hydroxylation and methoxylation of Duloxetine, facilitated by cytochrome P450 enzymes . Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Hydroxy-6-methoxy Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of catechol intermediates.
Reduction: Although less common, reduction reactions can occur under specific conditions, altering the functional groups on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated and methoxylated derivatives of Duloxetine .
Scientific Research Applications
5-Hydroxy-6-methoxy Duloxetine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine involves the inhibition of serotonin and norepinephrine reuptake. This compound binds to the serotonin (5-HT), norepinephrine, and dopamine transporters with varying affinities, thereby increasing the levels of these neurotransmitters in the synaptic cleft . The molecular targets include the serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
Comparison with Similar Compounds
5-Hydroxy-6-methoxy Duloxetine is unique compared to other similar compounds due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Duloxetine: The parent compound, which lacks the hydroxy and methoxy groups.
5-Hydroxy Duloxetine: A metabolite with only the hydroxy group.
6-Methoxy Duloxetine: A metabolite with only the methoxy group.
These compounds differ in their chemical properties and biological activities, with 5-Hydroxy-6-methoxy Duloxetine showing distinct pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3 |
InChI Key |
MHWRJCBZOCBFBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC |
Origin of Product |
United States |
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